molecular formula C19H16FN5O B2757700 6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893936-38-4

6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2757700
CAS No.: 893936-38-4
M. Wt: 349.369
InChI Key: RNINYLPVCXEJOT-UHFFFAOYSA-N
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Description

6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H16FN5O and its molecular weight is 349.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Techniques : Triazolopyrimidines are synthesized through various chemical reactions involving active methylene compounds, hydrazine hydrate, hydroxylamine, and some heterocyclic amines. These methods enable the creation of substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines with potential antimicrobial activities (Farghaly, 2008).
  • Anticancer Agents : Certain triazolopyrimidines have shown to act as anticancer agents by inhibiting tubulin polymerization uniquely, without binding competitively with paclitaxel. They inhibit the binding of vincas to tubulin and can overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
  • Chemical Diversity : The reactivity of triazolopyrimidines with various compounds generates a wide range of derivatives, including pyridino[2,3-d]pyrimidin-4-ones and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These reactions highlight the chemical versatility and potential for generating diverse compounds with specific properties (Hassneen & Abdallah, 2003).

Antimicrobial and Antibacterial Properties

  • Antibacterial Agents : Synthesized chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones exhibit significant antibacterial activity, indicating the potential of triazolopyrimidines and their derivatives in developing new antibacterial compounds (Solankee & Patel, 2004).
  • Antibacterial and Antimicrobial Activities : Novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and shown to exhibit antibacterial activity against Gram-positive and Gram-negative microbial strains, highlighting their potential in antimicrobial therapy (Lahmidi et al., 2019).

Potential for Supramolecular Assemblies

  • Hydrogen-bonded Supramolecular Assemblies : Pyrimidine derivatives have been utilized as ligands for co-crystallization with crown ethers, leading to the formation of 2D and 3D networks through extensive hydrogen bonding. This application demonstrates the potential of pyrimidine derivatives in the design of novel supramolecular architectures (Fonari et al., 2004).

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c1-12-6-7-13(2)14(8-12)10-24-11-21-18-17(19(24)26)22-23-25(18)16-5-3-4-15(20)9-16/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNINYLPVCXEJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.